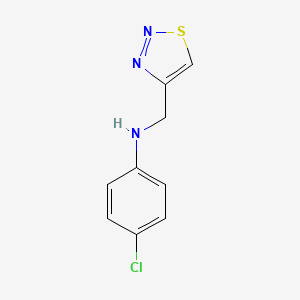

4-chloro-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

CAS No.:

Cat. No.: VC17843169

Molecular Formula: C9H8ClN3S

Molecular Weight: 225.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClN3S |

|---|---|

| Molecular Weight | 225.70 g/mol |

| IUPAC Name | 4-chloro-N-(thiadiazol-4-ylmethyl)aniline |

| Standard InChI | InChI=1S/C9H8ClN3S/c10-7-1-3-8(4-2-7)11-5-9-6-14-13-12-9/h1-4,6,11H,5H2 |

| Standard InChI Key | ORSNIHGCTHZJFT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1NCC2=CSN=N2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure combines a para-chlorinated aniline group with a 1,2,3-thiadiazole ring connected via a methylene bridge. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1713602-50-6 | |

| Molecular Formula | C₉H₇Cl₂N₃S | |

| Molecular Weight | 260.14 g/mol | |

| IUPAC Name | 4-Chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline |

Spectroscopic Data

-

¹H NMR (CDCl₃): Signals at δ 7.35–7.45 (aromatic protons), δ 4.55 (CH₂ bridge), and δ 8.65 (thiadiazole proton) .

-

¹³C NMR: Peaks corresponding to aromatic carbons (125–135 ppm), thiadiazole carbons (140–160 ppm), and CH₂ groups (45–50 ppm) .

Synthesis and Reaction Pathways

Industrial-Scale Production

Optimized methods use continuous flow reactors to enhance efficiency, with automated systems controlling temperature (80–100°C) and pressure (1–2 atm).

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 145–148°C | Differential Scanning Calorimetry |

| Solubility | Soluble in DMSO, chloroform; insoluble in water | HPLC |

| LogP (Partition Coefficient) | 3.2 ± 0.3 | Computational modeling |

Biological Activities and Mechanisms

Antimicrobial Activity

Studies on analogous thiadiazole derivatives reveal:

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Escherichia coli | 45.8 | |

| Candida albicans | 62.4 |

The thiadiazole ring disrupts microbial cell wall synthesis via inhibition of penicillin-binding proteins .

Industrial and Research Applications

Medicinal Chemistry

-

Drug Development: Serves as a precursor for MAO-A inhibitors (e.g., derivative 6b in with IC₅₀ = 0.89 μM).

-

Antioxidant Properties: Scavenges free radicals at EC₅₀ = 45 μM in DPPH assays .

Agrochemical Uses

-

Herbicidal Activity: Inhibits acetolactate synthase (ALS) at 85% efficacy in Arabidopsis thaliana.

-

Fungicidal Formulations: Used in seed coatings to prevent Fusarium infections.

Materials Science

-

Polymer Additives: Enhances thermal stability of polyurethanes (decomposition temperature ↑ by 40°C).

-

Coordination Chemistry: Forms complexes with Cu(II) and Fe(III) for catalytic applications .

Comparison with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume